2,3,6-Trifluoroanisole

描述

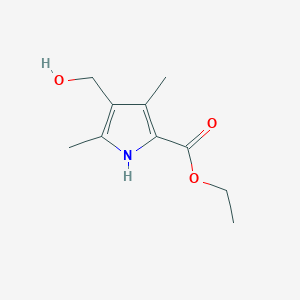

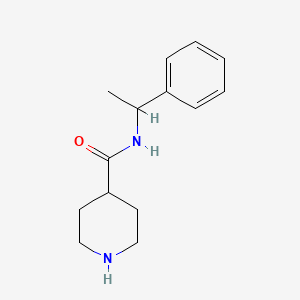

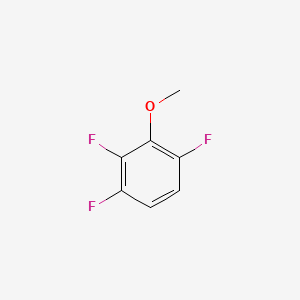

2,3,6-Trifluoroanisole is a chemical compound with the molecular formula C7H5F3O . It has a molecular weight of 162.11 . The IUPAC name for this compound is 1,2,4-trifluoro-3-methoxybenzene . It is a clear liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2,3,6-Trifluoroanisole consists of a benzene ring with three fluorine atoms and one methoxy group attached to it . The InChI code for this compound is 1S/C7H5F3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 .

Physical And Chemical Properties Analysis

2,3,6-Trifluoroanisole is a clear liquid at room temperature . It has a melting point of 45°C .

科学研究应用

Application 1: Herbicidal Activity

- Summary of the Application : 2,3,6-Trifluoroanisole has been used in the synthesis of novel herbicidal compounds. A series of phenylpyridine moiety-containing α-trifluoroanisole derivatives were designed, synthesized, and identified .

- Methods of Application or Experimental Procedures : The derivatives were synthesized and identified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Greenhouse-based herbicidal activity assays were conducted to evaluate the inhibitory activity of these compounds against various weeds .

- Results or Outcomes : One of the compounds, referred to as compound 7a, exhibited more than 80% inhibitory activity against Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrate, Digitaria sanguinalis, and Setaria viridis at a dose of 37.5 g a.i./hm². This was better than the performance of fomesafen, a commonly used herbicide . The half-maximal inhibitory concentration (IC50) for compound 7a when used to inhibit the Nicotiana tabacum protoporphyrinogen oxidase (NtPPO) enzyme, was 9.4 nM, which is significantly lower than that of fomesafen (110.5 nM) .

Application 2: Removal from Drinking Water

- Summary of the Application : 2,3,6-Trifluoroanisole is one of the odorous compounds found in raw drinking water . It’s important to remove these compounds to ensure the safety and quality of drinking water.

- Methods of Application or Experimental Procedures : The study investigated the removal of ten odorous compounds, including 2,3,6-Trifluoroanisole, from drinking water by different treatment processes . These processes included traditional treatment, advanced oxidation processes, ultrafiltration, and nanofiltration .

- Results or Outcomes : The removal rate of the membrane process was the highest for all odorous compounds except for 2,3,6-Trifluoroanisole . Over 90% of all the odorous compounds were removed when combining ultrafiltration and nanofiltration with pre-flocculation .

Application 3: Wine Taint Research

- Summary of the Application : 2,3,6-Trifluoroanisole has been reported as being responsible for cork and wine taint .

- Methods of Application or Experimental Procedures : The study involved the analysis of wine samples for the presence of 2,3,6-Trifluoroanisole .

- Results or Outcomes : The presence of 2,3,6-Trifluoroanisole in wine can affect the taste and quality of the wine .

Application 4: Air Quality Monitoring

- Summary of the Application : 2,3,6-Trifluoroanisole, along with other compounds, has been reported as being responsible for cork and wine taint . A sustainable method based on thermal desorption-gas chromatography–mass spectrometry (TD-GC/MS) has been developed and optimized for the determination of these compounds in air .

- Methods of Application or Experimental Procedures : The study involved the analysis of air samples for the presence of 2,3,6-Trifluoroanisole and other compounds . The combination of parameters that jointly maximized the compound detection was as follows: desorption temperature at 300 °C, desorption time at 30 min, cryo-temperature at 20 °C and trap high temperature at 305 °C .

- Results or Outcomes : The developed methodology showed a good linearity (R ≤ 0.994) within the tested range (from 0.1 to 2 ng) for all target compounds . The precision expressed as repeatability and reproducibility was RSD < 10% in both . The limits of quantification ranged from 0.05 to 0.1 ng .

Application 5: Cork and Wine Taint Research

- Summary of the Application : 2,3,6-Trifluoroanisole has been reported as being responsible for cork and wine taint .

- Methods of Application or Experimental Procedures : The study involved the analysis of wine samples for the presence of 2,3,6-Trifluoroanisole .

- Results or Outcomes : The presence of 2,3,6-Trifluoroanisole in wine can affect the taste and quality of the wine .

安全和危害

属性

IUPAC Name |

1,2,4-trifluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDVKASVEXYFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380302 | |

| Record name | 2,3,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoroanisole | |

CAS RN |

4920-34-7 | |

| Record name | 2,3,6-Trifluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

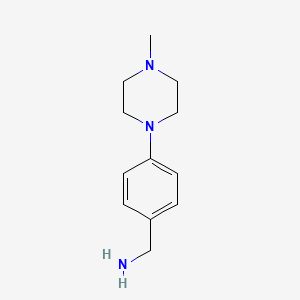

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)

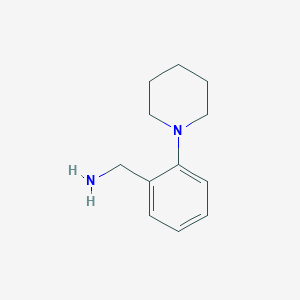

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)

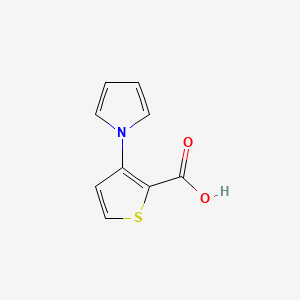

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)